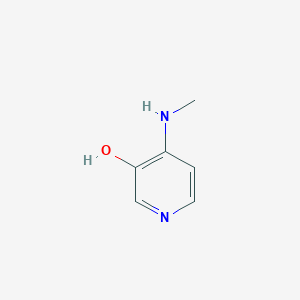
4-(Methylamino)pyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylamino)pyridin-3-OL is a chemical compound with the molecular formula C6H8N2O It is a derivative of pyridine, featuring a methylamino group at the 4-position and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)pyridin-3-OL typically involves the methylation of 4-aminopyridine followed by hydroxylation at the 3-position. One common method involves the reaction of 4-aminopyridine with methyl iodide to form 4-(Methylamino)pyridine, which is then hydroxylated using a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve enzymatic reduction processes. For instance, the enzymatic reduction of 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one has been explored for the preparation of related compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Methylamino)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Products may include pyridine ketones or aldehydes.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, potentially forming various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
4-(Methylamino)pyridin-3-OL has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Methylamino)pyridin-3-OL involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
4-(Methylamino)pyridine: A closely related compound with similar chemical properties and applications.
Pyrazolo[3,4-d]pyrimidine: Another nitrogen-containing heterocyclic compound with significant biological activity.
Uniqueness: 4-(Methylamino)pyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a methylamino group and a hydroxyl group on the pyridine ring makes it a versatile intermediate in various chemical syntheses and applications.
Eigenschaften
Molekularformel |
C6H8N2O |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
4-(methylamino)pyridin-3-ol |
InChI |
InChI=1S/C6H8N2O/c1-7-5-2-3-8-4-6(5)9/h2-4,9H,1H3,(H,7,8) |
InChI-Schlüssel |
DPQWYEUAUBORFA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=NC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,22-Bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B12109570.png)
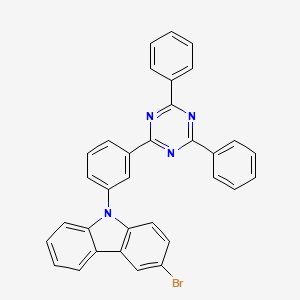
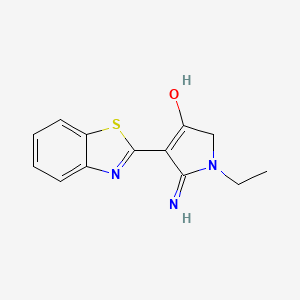
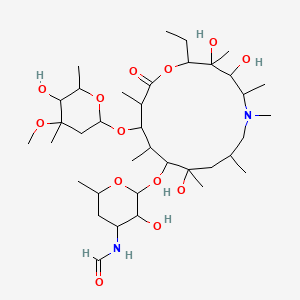
![N-[1-(furan-2-yl)ethyl]-3-iodoaniline](/img/structure/B12109591.png)
![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene](/img/structure/B12109596.png)

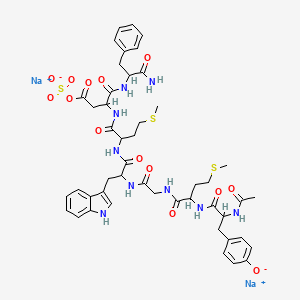
![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)

![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)

